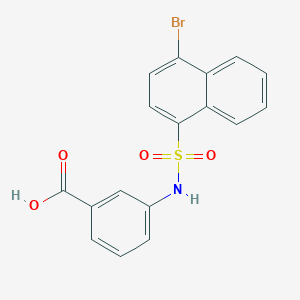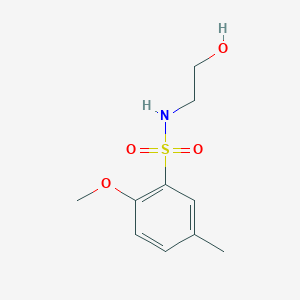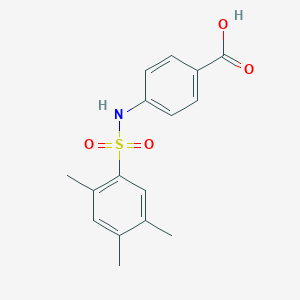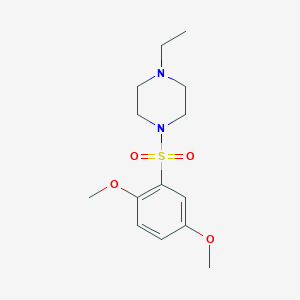
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide, also known as EPMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its wide range of biological activities. EPMBS has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and signaling pathways involved in the development and progression of disease. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, this compound has been found to inhibit the activity of certain protein kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and protein kinases, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to modulate the activity of certain ion channels in the body, which can have a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation into its mechanism of action and its effects on ion channels could provide valuable insights into the development of new drugs and therapies. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Propriétés
Formule moléculaire |
C12H19NO3S |
|---|---|
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-16-11-5-7-12(8-6-11)17(14,15)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Clé InChI |
IXMRIZDHZLMDSM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)





![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)


